molecular formula C22H18ClFN2O4 B254603 N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide

N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide

Cat. No. B254603
M. Wt: 428.8 g/mol
InChI Key: JHYXDWHAKRUNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating salt and water transport across epithelial membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disease that affects multiple organs in the body. CFTRinh-172 has been extensively studied for its potential use in treating cystic fibrosis and other related diseases.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide binds to a specific site on the CFTR protein and inhibits its function as a chloride ion channel. The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide is still not fully understood, but it is believed to involve the stabilization of a closed conformation of the CFTR protein.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide has been shown to increase chloride ion transport across epithelial membranes in vitro and in vivo. This leads to improved fluid secretion and clearance in the lungs and other organs affected by cystic fibrosis. N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide is a small molecule inhibitor that can be easily synthesized and purified in the lab. It has been extensively studied for its potential use in treating cystic fibrosis and other related diseases. However, N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide has some limitations for lab experiments, including its relatively low potency and selectivity for CFTR inhibition. It also has some off-target effects that may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide and related compounds. One area of focus is the development of more potent and selective CFTR inhibitors that can be used in the treatment of cystic fibrosis and other related diseases. Another area of focus is the optimization of drug delivery methods to improve the efficacy and safety of CFTR inhibitors. Finally, there is ongoing research on the role of CFTR and related ion channels in other physiological processes, which may lead to the development of new therapeutic targets for a range of diseases.

Synthesis Methods

N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and purification techniques to obtain the final product in high purity. The detailed synthesis method has been described in several scientific publications.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide has been extensively studied for its potential use in treating cystic fibrosis and other related diseases. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide can inhibit the activity of mutant CFTR channels, leading to an increase in chloride ion transport across epithelial membranes. In vivo studies have shown that N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide can improve lung function and reduce inflammation in animal models of cystic fibrosis.

properties

Product Name

N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide

Molecular Formula

C22H18ClFN2O4

Molecular Weight

428.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C22H18ClFN2O4/c1-29-20-11-8-17(12-19(20)23)26-22(28)14-2-9-18(10-3-14)30-13-21(27)25-16-6-4-15(24)5-7-16/h2-12H,13H2,1H3,(H,25,27)(H,26,28)

InChI Key

JHYXDWHAKRUNOH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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